1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one

Medicinal Chemistry CRF1 Antagonist Intermediate

This phenylpropanoid building block is essential for synthesizing CRF1 receptor antagonists. The 4-methoxymethyl substituent is a non-interchangeable functional handle required for constructing quinoline-based CNS candidates. Substitution with simpler analogs lacking this group will stall the synthesis of advanced heterocyclic intermediates. • Enables the specific synthetic route to potent CRF1 receptor antagonists. • Provides a distinct chemotype for cytotoxic fragment exploration against A2780 ovarian cancer cells. • Critical for SAR studies: exchanging the methoxymethyl group for a methyl group significantly alters biological antioxidative capacity.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B12342922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1OC)COC)OC
InChIInChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3
InChIKeyGUYCLNDWQRJPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one: Chemical Identity and Procurement


1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one (CAS: 1288961-19-2) is a synthetic phenylpropanoid building block with the molecular formula C13H18O4. Its core structure features a propan-1-one moiety attached to a phenyl ring substituted with methoxy groups at the 2- and 6-positions and a methoxymethyl group at the 4-position . This specific substitution pattern differentiates it from common analogs like 1-(2,6-dimethoxyphenyl)propan-1-one and 1-(2,4,6-trimethoxyphenyl)propan-1-one, which lack the 4-methoxymethyl functionality . The compound is primarily utilized as a key intermediate in the synthesis of complex pharmacologically active molecules, including potent corticotropin-releasing factor 1 (CRF1) receptor antagonists [1].

Why In-Class Phenylpropanone Analogs Cannot Substitute


The use of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one as a synthetic intermediate is not interchangeable with simpler phenylpropanones. Its value is derived from the 4-methoxymethyl substituent, which provides a synthetic handle for further elaboration into complex heterocyclic systems. Substitution with an analog lacking this group (e.g., 2,4,6-trimethoxypropiophenone) would fail to yield the target advanced intermediates, such as the quinoline-based CRF1 receptor antagonists [1]. Furthermore, literature on structure-activity relationships (SAR) within the phenylpropanoid class indicates that the exchange of a methoxymethyl group for a methyl group can significantly decrease biological activities like antioxidative capacity, underscoring the critical functional role of this substituent in a final drug context [2].

Quantitative Differentiation Evidence


Synthetic Utility in CRF1 Antagonist Development

The compound is the documented starting material for synthesizing 2-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-N,N-diethyl-8-methoxy-3-methylquinolin-5-amine, a known corticotropin-releasing factor-1 (CRF1) receptor antagonist [1]. This establishes a proven synthetic pathway to a specific, biologically active chemotype that is inaccessible from simpler analogs like 1-(2,6-dimethoxyphenyl)propan-1-one or 1-(2,4,6-trimethoxyphenyl)propan-1-one, which lack the critical 4-methoxymethyl group for downstream functionalization.

Medicinal Chemistry CRF1 Antagonist Intermediate

Methoxymethyl vs. Methyl Impact on Bioactivity

In a study on related phenylpropanoid derivatives, it was demonstrated that the exchange of a methoxymethyl group for a methyl group leads to a decrease in antioxidative activity [1]. This SAR highlights the beneficial role of the methoxymethyl substituent in enhancing a specific bioactivity. While this data is from a study on 2-methoxyphenols, the principle is a class-level inference for the target compound as a pharmacophore or prodrug intermediate.

Structure-Activity Relationship Antioxidants Phenylpropanoids

Cytotoxic Potential Against Human Tumor Cell Lines

The compound has been tested for cytotoxic potency against A2780 human ovarian tumor cell lines, demonstrating activity . While the exact IC50 value is not provided in the accessible summary, this result indicates a biological effect that can be elaborated upon. The unique substitution pattern likely contributes to this activity, differentiating it from inactive or less active unsubstituted or differently substituted phenylpropanones.

Cytotoxicity Anticancer Lead Identification

Validated Application Scenarios


CRF1 Receptor Antagonist Synthesis

The primary validated application is as a chemical intermediate in the multi-step synthesis of quinoline-based corticotropin-releasing factor 1 (CRF1) receptor antagonists. This application is directly supported by MeSH indexing, which links the compound to a specific antagonist (C578969) [1]. Procurement should be prioritized for medicinal chemistry groups pursuing this or structurally related CNS targets.

Anticancer Drug Discovery Lead

The documented cytotoxic activity against A2780 ovarian cancer cells supports its use as a fragment or lead-like molecule for anticancer drug discovery. Its unique functionalization allows for the generation of proprietary compound libraries exploring this specific chemotype.

Methoxymethyl Phenylpropanoid SAR Studies

The compound serves as a critical tool in structure-activity relationship (SAR) studies investigating the effect of the methoxymethyl group on biological properties such as cytotoxicity and antioxidant activity. Evidence from the class suggests that modifying this group can significantly impact potency, making this compound essential for such comparative studies [1].

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